Functional Synergy in Neuroblastoma: Combination Benefit with Etoposide Compared to Monotherapy
In a TrkB-expressing neuroblastoma xenograft model, AZD-6918 monotherapy did not demonstrate a statistically significant anti-tumor growth effect or survival advantage. However, the combination of AZD-6918 with the chemotherapeutic agent etoposide produced a statistically significant stronger anti-tumor growth effect and survival advantage compared to treatment with either AZD-6918 or etoposide alone [1].
| Evidence Dimension | Anti-tumor growth and survival advantage |
|---|---|
| Target Compound Data | Statistically significant effect when combined with etoposide |
| Comparator Or Baseline | AZD-6918 monotherapy (no significant effect) or etoposide monotherapy (baseline effect) |
| Quantified Difference | Statistically significant synergy (quantitative P-values available in original publication) |
| Conditions | In vivo xenograft mouse model of TrkB-expressing neuroblastoma |
Why This Matters
This differentiates the compound's utility for researchers investigating combination strategies to overcome chemoresistance, rather than as a stand-alone cytostatic agent.
- [1] Li Z, et al. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. Cancer Biol Ther. 2015. PMID: 25700942. View Source
